N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide: is an organic compound that features a cyclohexane ring attached to a carboxamide group, with a phenyl ring substituted with a tert-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the cyclohexanecarboxamide: The final step involves the reaction of the substituted phenyl ring with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The tert-butylsulfamoyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]butanamide
- N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide
- N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide
Uniqueness: N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which can impart different steric and electronic properties compared to similar compounds with linear or aromatic substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)19-23(21,22)15-11-9-14(10-12-15)18-16(20)13-7-5-4-6-8-13/h9-13,19H,4-8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZATGMPKKGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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